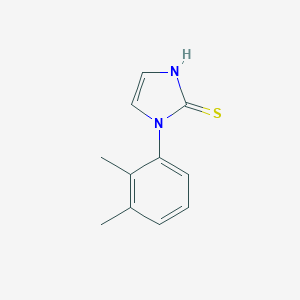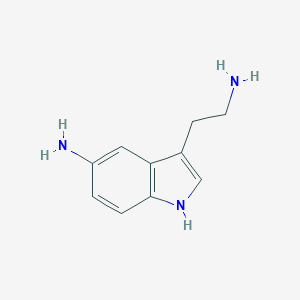
5-Aminotryptamine
Overview
Description
5-Aminotryptamine is a derivative of tryptamine, an indolamine metabolite of the essential amino acid tryptophan. It is characterized by an indole ring structure with an aminoethyl group at the second carbon position. This compound is of significant interest due to its structural similarity to serotonin, a key neurotransmitter in the central nervous system.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Aminotryptamine typically involves the reduction of nitroindoles. One common method starts with commercially available nitroindoles, which are reacted with oxalyl chloride in ether to form indole oxalylchlorides. These intermediates are then treated with ammonia in 1,4-dioxane to yield oxalylamides. The final step involves the simultaneous reduction of the nitro group and the amide side chain using lithium aluminum hydride in refluxing tetrahydrofuran (THF) and 1,4-dioxane .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through rigorous purification processes.
Chemical Reactions Analysis
Types of Reactions: 5-Aminotryptamine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding quinones.
Reduction: The nitro group in precursor compounds can be reduced to an amino group.
Substitution: Electrophilic aromatic substitution reactions can occur on the indole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride is frequently used for reducing nitro groups to amino groups.
Substitution: Halogenation can be achieved using reagents like bromine or chlorine under controlled conditions.
Major Products:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amino derivatives, such as this compound itself.
Substitution: Halogenated indoles and other substituted derivatives.
Scientific Research Applications
5-Aminotryptamine has a wide range of applications in scientific research:
Chemistry: It serves as a precursor for synthesizing various indole derivatives and is used in studying reaction mechanisms.
Biology: Due to its structural similarity to serotonin, it is used in research on neurotransmitter functions and receptor interactions.
Medicine: It is investigated for its potential therapeutic effects in treating neuropsychiatric disorders and as a model compound for drug development.
Industry: It is used in the synthesis of pharmaceuticals and other bioactive compounds.
Mechanism of Action
5-Aminotryptamine exerts its effects primarily through interactions with serotonin receptors. It acts as an agonist at these receptors, mimicking the action of serotonin. This interaction leads to the activation of downstream signaling pathways, influencing various physiological processes such as mood regulation, gastrointestinal motility, and cardiovascular functions .
Comparison with Similar Compounds
Serotonin (5-Hydroxytryptamine): A key neurotransmitter with similar structural features.
Tryptamine: The parent compound from which 5-Aminotryptamine is derived.
5-Methoxytryptamine: Another derivative with a methoxy group at the fifth position.
Uniqueness: this compound is unique due to the presence of an amino group at the fifth position, which significantly influences its chemical reactivity and biological activity. This structural modification allows it to interact differently with various receptors and enzymes compared to its analogs .
Properties
IUPAC Name |
3-(2-aminoethyl)-1H-indol-5-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3/c11-4-3-7-6-13-10-2-1-8(12)5-9(7)10/h1-2,5-6,13H,3-4,11-12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTGQKAIBLWKUEF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1N)C(=CN2)CCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90148243 | |
| Record name | 1H-Indole-3-ethanamine, 5-amino- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90148243 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1078-00-8 | |
| Record name | 1H-Indole-3-ethanamine, 5-amino- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001078008 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1H-Indole-3-ethanamine, 5-amino- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90148243 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


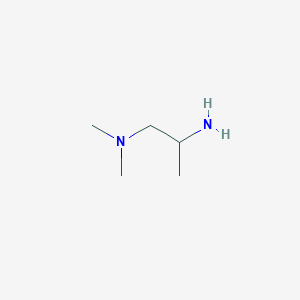
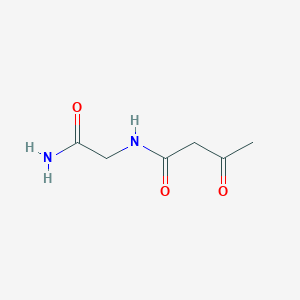

![1-Cyclohexyl-3-[(3-nitro-P-tolyl)sulphonyl]urea](/img/structure/B93128.png)
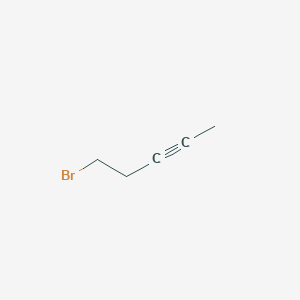

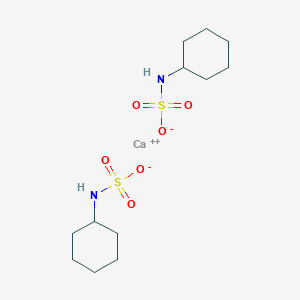
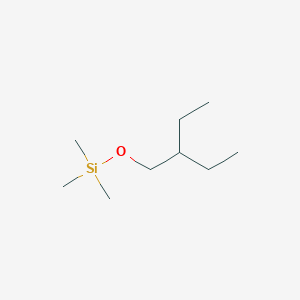
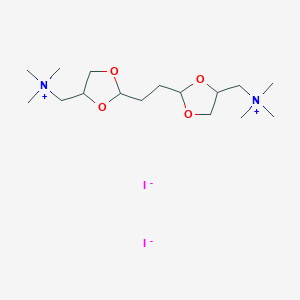
![[4-(Aminomethyl)cyclohexyl]methanol](/img/structure/B93137.png)
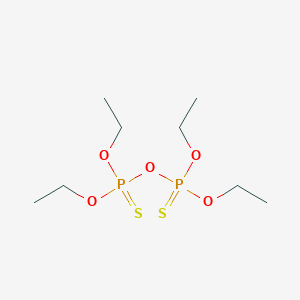
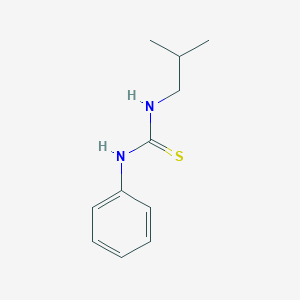
![[(1R,2R,3R,4R,7S,9R,10R,11R,14S)-2,3-diacetyloxy-7-hydroxy-4,14,15,15-tetramethyl-8-methylidene-13-oxo-10-tetracyclo[9.3.1.01,9.04,9]pentadecanyl] acetate](/img/structure/B93145.png)
